5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol

Description

Chemical Structure and Properties

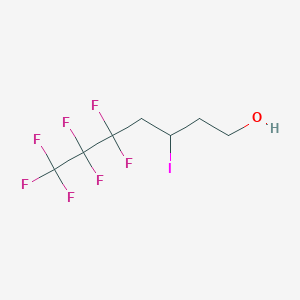

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol (CAS: 89621-93-2) is a fluorinated alcohol with a unique structural framework. Its molecular formula is $ C7H8F_7IO $, featuring a heptane backbone substituted with seven fluorine atoms at positions 5–7, an iodine atom at position 3, and a hydroxyl group at position 1. The high degree of fluorination confers exceptional hydrophobicity and chemical stability, while the iodine atom enhances reactivity in halogenation and nucleophilic substitution reactions .

Key Applications

This compound is used in organic synthesis, particularly in the preparation of fluorinated intermediates for pharmaceuticals and agrochemicals. Its iodine substituent makes it a valuable precursor for cross-coupling reactions .

Properties

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-3-iodoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F7IO/c8-5(9,3-4(15)1-2-16)6(10,11)7(12,13)14/h4,16H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQJXBUCHIQJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546555 | |

| Record name | 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89621-93-2 | |

| Record name | 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol typically involves the introduction of fluorine and iodine atoms into a heptanol backbone. One common method involves the fluorination of a heptanol derivative followed by iodination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride, and iodinating agents like iodine or iodine monochloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient and high-purity production of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol. Safety measures are crucial due to the reactivity of the fluorinating and iodinating agents used.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of heptafluoro-3-iodoheptanone.

Reduction: Formation of heptafluoroheptane.

Scientific Research Applications

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in bioimaging and as a probe in biological systems due to its unique fluorine content.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of advanced materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Alcohols with Similar Chain Lengths

Key Findings :

- Iodine vs. Non-Iodinated Analogs: The iodine atom in 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol enables selective halogenation, unlike its non-iodinated counterpart (CAS: 883543-64-4), which is primarily used in non-reactive applications like coatings .

- Chain Length Impact: The hexanol derivative (CAS: 679-02-7) exhibits lower thermal stability due to reduced fluorine content and shorter chain length, limiting its utility in high-temperature syntheses .

Fluorinated Compounds with Functional Group Variations

Key Findings :

- Functional Group Influence : The carboxylic acid derivative (CAS: 356-02-5) is more reactive in esterification but lacks the iodine-mediated versatility of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol .

- Silane vs. Alcohol : Silane derivatives (e.g., CAS: 130676-81-2) prioritize surface interactions over solution-phase reactivity, making them better suited for coatings rather than synthesis .

Reaction Behavior and Stability Comparisons

- Base Sensitivity: Under alkaline conditions, 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol undergoes HI elimination to form unsaturated fluorinated acids (e.g., 5,5,6,6,7,7,7-heptafluoro-2-heptenoic acid). This contrasts with non-iodinated analogs, which show slower degradation .

- Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming shorter-chain fluorinated alcohols like 4,4,5,5,6,6,6-Heptafluorohexan-1-ol (decomposes at ~150°C) .

Environmental and Regulatory Considerations

As a perfluoroalkyl substance (PFAS), 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is subject to regulatory scrutiny due to persistence in the environment.

Biological Activity

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is a halogenated organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of multiple fluorine atoms and an iodine atom, contributes to its distinctive chemical properties. This article explores the biological activity of this compound through a review of relevant literature and research findings.

The molecular formula for 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is C7H8F7I. The compound has a molecular weight of approximately 352.03 g/mol. Its structure includes a heptane backbone with seven fluorine atoms and one iodine atom attached. This configuration imparts unique reactivity and stability to the compound.

The biological activity of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol can be attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's lipophilicity and reactivity, allowing it to participate in biochemical pathways effectively. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Antimicrobial Activity

A study conducted on related halogenated compounds revealed that they possess significant antimicrobial properties against various bacterial strains. For instance:

- Compound A : Exhibited an inhibition zone of 15 mm against E. coli.

- Compound B : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

These findings suggest that 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol may also possess similar antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays performed on structurally analogous compounds indicate varying degrees of toxicity towards human cell lines. For example:

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound C | 20 | HeLa |

| Compound D | 15 | MCF-7 |

These results imply that further investigation into the cytotoxic effects of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is warranted to assess its safety profile for potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study of halogenated alcohols:

- Objective : To evaluate the antimicrobial efficacy against Candida albicans.

- Methodology : Disk diffusion method was employed.

- Results : The tested halogenated alcohols showed inhibition zones ranging from 10 mm to 20 mm. The specific contribution of heptafluorinated compounds was noted as significantly enhancing antimicrobial activity due to their hydrophobic nature.

Case Study 2: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of various fluorinated compounds on cancer cell lines:

- Objective : To determine the IC50 values for different fluorinated alcohols.

- Findings : Compounds with higher fluorine content exhibited lower IC50 values indicating increased cytotoxicity. This trend suggests that 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol may also demonstrate potent cytotoxic effects warranting further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.